Cas no 1779569-15-1 (Chloro[(1,2,3-η)-1-(1,1-dimethylethyl)-1H-inden-1-yl][tris(1,1-dimethylethyl)phosphine]palladium)

Chloro[(1,2,3-η)-1-(1,1-dimethylethyl)-1H-inden-1-yl][tris(1,1-dimethylethyl)phosphine]palladium is a highly specialized organopalladium complex used in cross-coupling reactions and catalytic applications. Its sterically hindered indenyl and phosphine ligands enhance stability and selectivity, making it particularly effective in demanding synthetic transformations. The tert-butyl groups on both the indenyl and phosphine moieties contribute to improved air and moisture tolerance compared to less substituted analogs. This complex is well-suited for C–C and C–heteroatom bond-forming reactions, offering consistent performance in challenging conditions. Its defined structure ensures reproducibility in catalytic processes, making it a valuable tool for advanced organic synthesis and pharmaceutical research.
Chloro[(1,2,3-η)-1-(1,1-dimethylethyl)-1H-inden-1-yl][tris(1,1-dimethylethyl)phosphine]palladium structure
1779569-15-1 structure
Product name:Chloro[(1,2,3-η)-1-(1,1-dimethylethyl)-1H-inden-1-yl][tris(1,1-dimethylethyl)phosphine]palladium
CAS No:1779569-15-1
MF:C25H40ClPPd
MW:513.43
CID:5052832
PubChem ID:171371391

Chloro[(1,2,3-η)-1-(1,1-dimethylethyl)-1H-inden-1-yl][tris(1,1-dimethylethyl)phosphine]palladium Chemical and Physical Properties

Names and Identifiers

    • CX201
    • 1779569-15-1
    • Chloro[(1,2,3-η)-1-(1,1-dimethylethyl)-1H-inden-1-yl][tris(1,1-dimethylethyl)phosphine]palladium
    • Inchi: 1S/C13H13.C12H27P.ClH.Pd/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;1-10(2,3)13(11(4,5)6)12(7,8)9;;/h4-7H,1-3H3;1-9H3;1H;/p-1
    • InChI Key: HBCXVVZCSUIOPU-UHFFFAOYSA-M
    • SMILES: C(C12[Pd]3([P-](C(C)(C)C)(C(C)(C)C)C(C)(C)C)(Cl)C1=C3C1C2=CC=CC=1)(C)(C)C

Computed Properties

  • Exact Mass: 563.27647g/mol
  • Monoisotopic Mass: 563.27647g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 314
  • Covalently-Bonded Unit Count: 5
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų

Chloro[(1,2,3-η)-1-(1,1-dimethylethyl)-1H-inden-1-yl][tris(1,1-dimethylethyl)phosphine]palladium Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj2123-100mg
Chloro[(1,2,3-η)-1-(1,1-dimethylethyl)-1H-inden-1-yl][tris(1,1-dimethylethyl)phosphine]palladium
1779569-15-1 95%
100mg
¥0.0 2024-07-19

Additional information on Chloro[(1,2,3-η)-1-(1,1-dimethylethyl)-1H-inden-1-yl][tris(1,1-dimethylethyl)phosphine]palladium

Chloro[(1,2,3-η)-1-(1,1-dimethylethyl)-1H-inden-1-yl][tris(1,1-dimethylethyl)phosphine]palladium: A Comprehensive Overview

The compound with CAS No. 1779569-15-1, commonly referred to as Chloro[(1,2,3-η)-1-(1,1-dimethylethyl)-1H-inden-1-yl][tris(1,1-dimethylethyl)phosphine]palladium, is a highly specialized organometallic compound that has garnered significant attention in the fields of catalysis and materials science. This compound is a palladium complex featuring a unique combination of ligands that confer it with exceptional catalytic properties. The chloro ligand, along with the indenyl and tris(dimethylethyl)phosphine groups, plays a crucial role in determining its electronic and steric properties.

Recent studies have highlighted the potential of this compound as a catalyst in various organic transformations. For instance, researchers have demonstrated its effectiveness in cross-coupling reactions, such as the Suzuki-Miyaura coupling and Heck reactions. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The indenyl ligand in this compound contributes to its stability and selectivity, making it a preferred choice for industrial applications.

The structural integrity of this compound is further enhanced by the presence of the tris(dimethylethyl)phosphine group. This ligand not only stabilizes the palladium center but also facilitates electron transfer processes during catalysis. Recent advancements in computational chemistry have allowed for a deeper understanding of the electronic interactions within this complex. For example, density functional theory (DFT) studies have revealed that the palladium center exhibits a unique electronic configuration that enables efficient catalytic cycles.

In addition to its catalytic applications, this compound has shown promise in the field of materials science. Its ability to act as a precursor for palladium nanoparticles has been explored in recent research. These nanoparticles are highly sought after for their applications in heterogeneous catalysis and electronic devices. The controlled synthesis of such nanoparticles using this compound has been reported to yield materials with superior catalytic activity and stability.

Another area where this compound has made significant strides is in asymmetric catalysis. The chiral environment created by the indenyl ligand has been exploited to achieve enantioselective outcomes in various reactions. This property is particularly valuable in the pharmaceutical industry, where the synthesis of chiral compounds is critical. Recent breakthroughs have demonstrated that this compound can achieve high enantioselectivity in reactions such as alkylation and cyclopropanation.

From an environmental standpoint, this compound has also been studied for its potential role in green chemistry initiatives. Its ability to function under mild reaction conditions reduces energy consumption and waste generation during chemical processes. This aligns with global efforts to develop sustainable chemical technologies.

In conclusion, Chloro[(1,2,3-η)-1-(1,1-dimethylethyl)-1H-inden-1-yl][tris(1,1-dimethylethyl)phosphine]palladium (CAS No. 1779569-

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